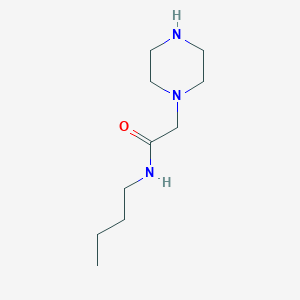

1-Piperazineacetamide, N-butyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

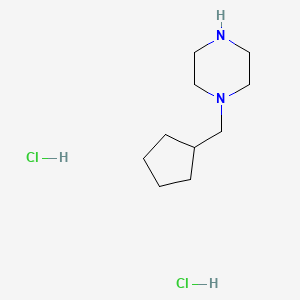

1-Piperazineacetamide, N-butyl- is a useful research compound. Its molecular formula is C10H21N3O and its molecular weight is 199.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Piperazineacetamide, N-butyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperazineacetamide, N-butyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Alzheimer's Disease Research

1-Piperazineacetamide, N-butyl- and its derivatives have been studied for their potential in Alzheimer's disease research. A study by Çelik et al. (2020) evaluated derivatives for inhibitory activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are important in reducing Alzheimer’s disease symptoms.

Antimicrobial Activity

Research by Rao et al. (2019) focused on N-2-benzothiazolyl-4-(arylsulfonyl)-1-piperazineacetamides/propanamides and their in vitro antimicrobial activities against various bacterial strains and Candida albicans, showcasing the potential antimicrobial properties of piperazineacetamide derivatives.

Antitumor Activity

Studies like the one by Wu et al. (2017) have demonstrated the antitumor activities of N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides. This research highlighted the potential of these compounds in inhibiting cancer cell proliferation.

Sensor Development

The study by Atta et al. (2016) used 1-butyl-1-methyl-piperidinium, a related piperazine compound, to create a sensor platform for the detection of neurotransmitters and paracetamol, indicating the applicability of piperazine derivatives in sensor technology.

Medicinal Chemistry

Brito et al. (2018) in their study, “Piperazine derivatives with central pharmacological activity used as therapeutic tools”, highlighted the central pharmacological activity of many piperazine derivatives, including their roles as antipsychotic, antidepressant, and anxiolytic agents, demonstrating the wide range of therapeutic applications for piperazine-based compounds.

Drug-Drug Interaction Studies

The research by An et al. (2013) on ABT-384, a compound containing 1-piperazineacetamide, explored its interactions with ketoconazole, showcasing the importance of understanding drug-drug interactions in the development of new pharmaceuticals.

Therapeutic Agent Research

A review by Rathi et al. (2016) on piperazine derivatives in patents, including those with 1-piperazineacetamide structures, covered a wide range of therapeutic uses, from anticancer to anti-inflammatory applications.

Mécanisme D'action

Target of Action

Similar compounds have been shown to have antitumor activities, suggesting potential targets within cancer cells .

Mode of Action

It’s worth noting that compounds with similar structures have been found to induce cell apoptosis and cause g1-phase arrest in the cell division cycle .

Biochemical Pathways

The induction of apoptosis and cell cycle arrest suggests that it may interfere with pathways related to cell growth and division .

Pharmacokinetics

The compound’s molecular weight is 199.29 , which is within the range generally favorable for oral bioavailability.

Result of Action

N-butyl-2-piperazin-1-ylacetamide has been found to show potent antiproliferative activity against certain cancer cell lines . This suggests that the compound’s action results in the inhibition of cell growth and division.

Analyse Biochimique

Biochemical Properties

1-Piperazineacetamide, N-butyl- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABA receptors, leading to hyperpolarization of nerve endings . This interaction is significant in the context of its use as an anthelmintic agent, where it causes flaccid paralysis of parasitic worms .

Cellular Effects

1-Piperazineacetamide, N-butyl- influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the late sodium current in cardiac cells, thereby affecting ventricular contractile function . This modulation can lead to changes in cell signaling pathways and gene expression related to cardiac function.

Molecular Mechanism

The molecular mechanism of 1-Piperazineacetamide, N-butyl- involves its binding interactions with biomolecules. It acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors . This binding results in hyperpolarization of nerve endings, leading to the paralysis of parasitic worms. Additionally, it inhibits the late sodium current in cardiac cells, which is crucial for its anti-ischemic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Piperazineacetamide, N-butyl- change over time. The compound’s stability and degradation have been studied, showing that it remains stable under specific conditions but may degrade over time, affecting its efficacy . Long-term studies have shown that it can have sustained effects on cellular function, particularly in cardiac cells .

Dosage Effects in Animal Models

The effects of 1-Piperazineacetamide, N-butyl- vary with different dosages in animal models. At therapeutic doses, it effectively paralyzes parasitic worms without significant adverse effects . At higher doses, it can cause toxicity and adverse effects, such as cardiac dysfunction due to excessive inhibition of the late sodium current .

Metabolic Pathways

1-Piperazineacetamide, N-butyl- is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites .

Transport and Distribution

The transport and distribution of 1-Piperazineacetamide, N-butyl- within cells and tissues involve specific transporters and binding proteins. It is known to interact with P-glycoprotein, which affects its absorption and distribution . This interaction can influence its localization and accumulation in different tissues.

Subcellular Localization

1-Piperazineacetamide, N-butyl- is localized in specific subcellular compartments, which affects its activity and function. It has been observed to localize in the cytoplasm and interact with various cellular components . This localization is crucial for its role in modulating cellular processes and biochemical reactions.

Propriétés

IUPAC Name |

N-butyl-2-piperazin-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-2-3-4-12-10(14)9-13-7-5-11-6-8-13/h11H,2-9H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMUJPPKLVSAAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CN1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368937 |

Source

|

| Record name | 1-Piperazineacetamide, N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89433-46-5 |

Source

|

| Record name | 1-Piperazineacetamide, N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Fluorophenyl)sulfanyl]aniline](/img/structure/B1272913.png)